molecular formula C10H9N3OS B2728859 2-(Allylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole CAS No. 330558-96-8

2-(Allylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole

Cat. No. B2728859
M. Wt: 219.26
InChI Key: WOCGNTOGQKEMSJ-UHFFFAOYSA-N
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Description

The compound “2-(Allylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole” belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring1. The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms2.



Synthesis Analysis

Oxadiazoles can be synthesized through several methods, including the cyclodehydration of acylhydrazides and the oxidation of 1,2,4-triazoles1. Pyridine rings can be formed through several methods, including the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia or an ammonium salt2.



Molecular Structure Analysis

The molecular structure of oxadiazoles and pyridines is planar due to the sp2 hybridization of their atoms12. The presence of the nitrogen and oxygen atoms in the rings can result in the formation of hydrogen bonds with other molecules.



Chemical Reactions Analysis

Oxadiazoles can undergo several types of reactions, including nucleophilic substitution reactions at the 5-position of the ring1. Pyridines can undergo electrophilic substitution reactions at the 3-position of the ring2.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Oxadiazoles and pyridines are generally stable compounds. They are often soluble in organic solvents and have relatively high boiling points due to the presence of the nitrogen and oxygen atoms in the rings12.


Scientific Research Applications

Therapeutic Potential and Medicinal Chemistry

1,3,4-Oxadiazoles, including compounds like 2-(Allylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole, have been extensively studied for their therapeutic potential across a broad spectrum of medicinal chemistry. They exhibit a wide array of bioactivities such as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. The development of 1,3,4-oxadiazole-based derivatives is a key area of interest for scientists aiming to create more active and less toxic medicinal agents (Verma et al., 2019).

Biological Activities

The diversity of biological activities exhibited by 1,3,4-oxadiazole derivatives, including antimicrobial, anticancer, and anti-inflammatory effects, underscores their significance in drug discovery and pharmaceutical research. These compounds can be further modified to synthesize more effective and potent drugs, highlighting their versatility and potential as a foundation for new therapeutic solutions (Jalhan et al., 2017).

Synthetic and Pharmacological Progress

Recent studies have explored the synthesis and pharmacological activities of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, demonstrating their favorable physical, chemical, and pharmacokinetic properties. These properties significantly enhance their pharmacological activity, making oxadiazole derivatives promising candidates for further research in organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).

Antimicrobial Potential

The ongoing development of antimicrobial resistance has driven the search for new compounds effective against a wide range of microbes. 1,3,4-oxadiazole derivatives, such as 2-(Allylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole, have shown promising antimicrobial activity, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects. Their potential as new drugs is significant, offering a promising direction for future research in antimicrobial therapy (Glomb & Świątek, 2021).

Safety And Hazards

The safety and hazards of a compound depend on its specific structure. Without specific information on “2-(Allylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole”, it’s difficult to predict its safety and hazards.


Future Directions

The future directions for the study of “2-(Allylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole” would likely involve further investigation into its synthesis, properties, and potential applications. This could include exploring new synthetic routes, studying its reactivity and interactions with other molecules, and testing its biological activity.


Please note that this information is based on general knowledge about oxadiazoles and pyridines, and may not apply specifically to “2-(Allylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole”. For more specific information, further research would be needed.


properties

IUPAC Name

2-prop-2-enylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-2-7-15-10-13-12-9(14-10)8-3-5-11-6-4-8/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCGNTOGQKEMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(O1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole

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